molecular formula C12H14O2 B12217363 2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid

2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12217363
M. Wt: 190.24 g/mol
InChI Key: FJKGZKQEZYZESI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 3,4-dimethylstyrene, followed by carboxylation. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring . The resulting cyclopropane derivative can then be oxidized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products:

    Oxidation: Benzylic alcohols, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Nitro derivatives, halogenated compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    2-(3,4-Dimethylphenyl)propanoic acid: Similar structure but lacks the cyclopropane ring.

    2-(3,4-Dimethylphenyl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane carboxylic acid group.

Uniqueness: The presence of the cyclopropane ring in 2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid imparts unique chemical properties, such as increased ring strain and reactivity, which are not present in its similar compounds. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-7-3-4-9(5-8(7)2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)

InChI Key

FJKGZKQEZYZESI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2C(=O)O)C

Origin of Product

United States

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